molecular formula C23H21N3O4S B15099989 (4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B15099989
M. Wt: 435.5 g/mol
InChI Key: GRRMPWRNJGLDNI-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring, a pyrrolone core, and various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer activity, showing efficacy in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer a diverse range of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H21N3O4S/c1-13(2)30-17-11-9-16(10-12-17)20(27)18-19(15-7-5-4-6-8-15)26(22(29)21(18)28)23-25-24-14(3)31-23/h4-13,19,27H,1-3H3/b20-18+

InChI Key

GRRMPWRNJGLDNI-CZIZESTLSA-N

Isomeric SMILES

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.